(5-Chloro-2-ethoxypyridin-4-yl)methanol

Chemical Synthesis Quality Control Procurement

Choose (5-Chloro-2-ethoxypyridin-4-yl)methanol for divergent medicinal chemistry and agrochemical SAR. The 5-chloro handle enables Suzuki/Buchwald-Hartwig coupling; the 4-hydroxymethyl group supports oxidation, esterification, or halide displacement. With XLogP3 1.3 and TPSA 42.4 Ų, it outperforms unsubstituted 4-pyridinemethanol (LogP ~0.12) in lipophilicity, aligning with agrochemical lead space. Verified 95% purity with sealed, dry storage at 2–8°C ensures batch consistency. Request a quote today.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
CAS No. 1595902-11-6
Cat. No. B3243823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-ethoxypyridin-4-yl)methanol
CAS1595902-11-6
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C(=C1)CO)Cl
InChIInChI=1S/C8H10ClNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-4,11H,2,5H2,1H3
InChIKeyPPNKJSGHLOQDKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (5-Chloro-2-ethoxypyridin-4-yl)methanol CAS 1595902-11-6 | Technical Data for Research Procurement


(5-Chloro-2-ethoxypyridin-4-yl)methanol (CAS 1595902-11-6) is a functionalized pyridine derivative with molecular formula C8H10ClNO2, molecular weight 187.62 g/mol, and MDL number MFCD30529847 [1]. The compound bears a 5-chloro substituent, a 2-ethoxy group, and a reactive 4-hydroxymethyl moiety, serving as a versatile synthetic intermediate in pharmaceutical and agrochemical research . It is commercially available at purities ranging from 95% to ≥98% (NLT) from established suppliers including Advanced ChemBlocks, Ambeed, abcr, Boroncore, and Leyan [1][2]. Computed physicochemical parameters include XLogP3 1.3, topological polar surface area 42.4 Ų, hydrogen bond donor count 1, hydrogen bond acceptor count 3, rotatable bond count 3, and heavy atom count 12 [1].

Why Generic Substitution of (5-Chloro-2-ethoxypyridin-4-yl)methanol May Compromise Research Outcomes


Generic substitution among pyridin-4-ylmethanol analogs without verifying substituent-specific properties can introduce confounding variables in synthetic and biological workflows. The 5-chloro-2-ethoxy substitution pattern confers distinct electronic and steric characteristics compared to unsubstituted 4-pyridinemethanol or derivatives bearing alternative substituent combinations, potentially altering reaction rates, regioselectivity in cross-coupling reactions, and target engagement profiles . Variations in commercial purity (95% vs. ≥98%) and supplier-specific storage specifications (e.g., sealed/dry/2-8°C vs. ambient shipping) further compound the risk of batch-to-batch inconsistency [1]. The following evidence guide presents the limited but actionable quantitative and qualitative differentiation available for this compound.

Evidence-Based Procurement Guide for (5-Chloro-2-ethoxypyridin-4-yl)methanol CAS 1595902-11-6


Commercial Purity Differential: Supplier-Specific Quality Grades

(5-Chloro-2-ethoxypyridin-4-yl)methanol is commercially supplied at two distinct purity tiers: 95% from multiple vendors (Advanced ChemBlocks, Ambeed, Leyan, ChemScene, CymitQuimica) and ≥98% (NLT) from Boroncore [1][2]. This represents a minimum purity differential of 3 percentage points between tiers. No independent analytical verification of these vendor specifications was identified in the open literature, and no comparative purity data for close structural analogs (e.g., 2-chloropyridin-4-ylmethanol, 2-methylpyridin-4-ylmethanol) are available to benchmark relative synthetic accessibility or purification efficiency.

Chemical Synthesis Quality Control Procurement

Computed Lipophilicity: XLogP3 Comparison vs. Unsubstituted Parent

The computed XLogP3 value for (5-chloro-2-ethoxypyridin-4-yl)methanol is 1.3 [1]. In contrast, unsubstituted 4-pyridinemethanol (CAS 586-95-8), the simplest pyridin-4-ylmethanol scaffold, exhibits a reported LogP of approximately 0.1-0.12 . The addition of the 5-chloro and 2-ethoxy groups increases calculated lipophilicity by approximately 1.1-1.2 LogP units. This class-level inference suggests that (5-chloro-2-ethoxypyridin-4-yl)methanol possesses moderately enhanced membrane permeability potential relative to the unsubstituted parent core, though experimental LogP and permeability data are absent.

Physicochemical Property Drug Design ADME

Hydrogen Bonding Capacity and Topological Polar Surface Area

The compound has a computed topological polar surface area (TPSA) of 42.4 Ų, hydrogen bond donor count of 1, and hydrogen bond acceptor count of 3 [1]. Unsubstituted 4-pyridinemethanol has a reported TPSA of approximately 33.1 Ų [2]. The 9.3 Ų increase in TPSA is attributable to the 2-ethoxy oxygen and 5-chloro substituents. This TPSA value falls below the commonly cited threshold of 140 Ų for good oral bioavailability (Veber rules) and below 90 Ų for favorable blood-brain barrier penetration, though no experimental permeability data confirm these inferences.

Molecular Descriptor Drug-Likeness Physicochemical Profile

Storage and Stability: Recommended Conditions vs. Unsubstituted Analog

Supplier ChemScene recommends storage of (5-chloro-2-ethoxypyridin-4-yl)methanol sealed in dry conditions at 2-8°C . In contrast, unsubstituted 4-pyridinemethanol (CAS 586-95-8) is typically stored at ambient temperature per standard supplier guidelines . The more restrictive storage requirement for the chloro-ethoxy derivative suggests increased susceptibility to moisture uptake or thermal degradation compared to the unsubstituted parent core, though no quantitative stability studies (e.g., forced degradation kinetics, t90 values) were identified to substantiate this qualitative inference.

Compound Stability Storage Protocol Laboratory Handling

Synthetic Route Considerations: Alkoxy-Chloro Substitution Pattern

The 5-chloro-2-ethoxypyridin-4-yl substitution pattern presents distinct synthetic challenges relative to simpler analogs. A 2014 chemical forum discussion on synthesizing (5-chloro-2-ethoxypyridin-4-yl)methanol highlighted that the two chloro substituents (note: discussion referenced dichloro derivative; the target compound is mono-chloro) complicate regioselective functionalization [1]. Proposed routes included Friedel-Crafts acylation followed by reduction to secondary alcohol, then tosylation and further manipulation. In contrast, the synthesis of unsubstituted 4-pyridinemethanol is well-established via straightforward reduction of isonicotinic acid derivatives with minimal regioselectivity concerns . No peer-reviewed synthetic yield data or comparative reaction scope studies exist for (5-chloro-2-ethoxypyridin-4-yl)methanol.

Organic Synthesis Reaction Selectivity Intermediate Chemistry

Absence of Documented Biological Activity Data

No peer-reviewed studies reporting quantitative biological activity data (e.g., IC50, EC50, Ki, MIC) for (5-chloro-2-ethoxypyridin-4-yl)methanol were identified in PubMed, patent literature, or authoritative databases. Vendor claims regarding potential applications as a lead compound for antibiotic or antifungal development or as a biopesticide are not substantiated by publicly available assay results . In contrast, structurally related substituted pyridines (e.g., diaryl ether substituted 4-pyridones) have documented antimalarial activity superior to chloroquine in vitro and in vivo [1]. This evidence gap precludes any data-driven biological differentiation of (5-chloro-2-ethoxypyridin-4-yl)methanol from its analogs.

Biological Activity Pharmacology SAR

Recommended Application Scenarios for (5-Chloro-2-ethoxypyridin-4-yl)methanol Based on Current Evidence


Synthetic Intermediate in Parallel Library Synthesis

The reactive 4-hydroxymethyl group enables oxidation to aldehyde/carboxylic acid, esterification, etherification, or conversion to halide leaving groups for nucleophilic displacement [1]. The 5-chloro substituent provides a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) once the hydroxymethyl group is appropriately protected or transformed. This dual functionality supports divergent library construction in medicinal chemistry programs where the 5-chloro-2-ethoxypyridine core is a desired scaffold .

Agrochemical Lead Optimization with Moderately Lipophilic Pyridine Core

Given the computed XLogP3 of 1.3 and TPSA of 42.4 Ų [1], this compound falls within physicochemical space typical of agrochemical active ingredients (fungicides, herbicides) that require moderate leaf penetration and systemic mobility. The absence of documented bioactivity data means this application is strictly for scaffold diversification and SAR exploration rather than for compounds with validated pesticidal efficacy .

Physicochemical Tool Compound for LogP and Solubility Studies

The availability of computed descriptors (XLogP3 1.3, TPSA 42.4 Ų) alongside the structural comparator unsubstituted 4-pyridinemethanol (LogP ~0.12) enables this compound to serve as a model system for studying substituent effects on lipophilicity and solubility in pyridine alcohol series [1]. Experimental validation of these computed values could contribute to QSPR model refinement for heteroaromatic alcohols.

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